2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole
CAS No.: 1053656-64-6
Cat. No.: VC2693078
Molecular Formula: C14H16ClN3O3
Molecular Weight: 309.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1053656-64-6 |
|---|---|
| Molecular Formula | C14H16ClN3O3 |
| Molecular Weight | 309.75 g/mol |
| IUPAC Name | tert-butyl N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19) |
| Standard InChI Key | VWDVFKIXFWQGQT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Features
2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole has a molecular formula of C14H16ClN3O3 and a molecular weight of 309.75 g/mol. Its structure consists of a central 1,3,4-oxadiazole ring connected to a 3-chlorophenyl group at position 5 and a tert-butyloxycarbonylaminomethyl group at position 2. The compound's IUPAC name is tert-butyl N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate.
Physical and Chemical Properties
Table 1: Key Structural Identifiers of 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole
| Parameter | Value |
|---|---|
| CAS Number | 1053656-64-6 |
| Molecular Formula | C14H16ClN3O3 |
| Molecular Weight | 309.75 g/mol |
| Standard InChI | InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19) |
| Standard InChIKey | VWDVFKIXFWQGQT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl |
Chemical Reactivity
Like other oxadiazole derivatives, 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole exhibits chemical reactivity characteristic of its functional groups. The 1,3,4-oxadiazole ring generally demonstrates aromatic character but has diminished aromaticity compared to simple aromatic compounds due to the electron-withdrawing effects of the nitrogen atoms . The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl moiety can be cleaved under acidic conditions, revealing a primary amine that can undergo further functionalization.
The 3-chlorophenyl group can participate in various reactions typical of aryl halides, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille coupling . These reactive sites make the compound versatile for further chemical modifications and synthetic applications.
For example, certain 1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against telomerase, which is crucial for cancer cell proliferation. Compounds with structural similarities to 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole have shown "significant telomerase inhibitory activity" with IC50 values comparable to established reference compounds .
Antimicrobial Properties
1,3,4-Oxadiazole derivatives have also exhibited potent antimicrobial activities. Research has shown these compounds to be effective against:
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Bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)
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Fungal pathogens
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Mycobacterium tuberculosis
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Protozoan parasites
The antimicrobial properties of these compounds often depend on their specific structural features. For instance, "in the case of halogens, the activity decreases in the order F > Cl > Br" . Since 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole contains a chlorine atom, it may exhibit moderate antimicrobial activity, although specific studies would be needed to confirm this.
Structure-Activity Relationship
The biological activities of 1,3,4-oxadiazole derivatives, including compounds like 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole, are significantly influenced by their structural features. Several key structure-activity relationships have been identified:
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The presence of electron-withdrawing groups on the phenyl ring can enhance biological activity
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The position of substituents on the phenyl ring affects activity—for example, "electron-donating groups on the ortho position of the benzene ring had lower inhibitory activity than those on the para position"
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The presence of additional heterocyclic rings can broaden the spectrum of antimicrobial activity
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For certain activities, halogen substituents follow the trend F > Cl > Br in terms of potency
These structure-activity relationships provide valuable insights for the potential optimization of 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole and related compounds for specific biological targets.
Research Applications and Future Directions
Future Research Directions
Future research on 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole could focus on several promising directions:
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Comprehensive evaluation of its specific biological activities through in vitro and in vivo studies
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Structure optimization through synthetic modifications to enhance potency and selectivity
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Investigation of its potential mechanisms of action at the molecular level
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Development of drug delivery systems to improve its pharmacokinetic properties
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Exploration of combination therapies with established drugs to exploit potential synergistic effects
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